2,3-Dimethyl-1H-indol-5-ylamine
Overview
Description
2,3-Dimethyl-1H-indol-5-ylamine is a derivative of indole, a heterocyclic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 2,3-dimethyl substitution indicates that two methyl groups are attached to the second and third carbon atoms of the indole ring system. This structural modification can significantly influence the chemical and physical properties of the molecule, as well as its potential biological activity.
Synthesis Analysis
The synthesis of indole derivatives, including those with dimethyl substitutions, often involves the manipulation of indole precursors. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a related compound, was synthesized from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) . This method showcases the versatility of indole chemistry, allowing for the introduction of various functional groups that can lead to a wide range of indole derivatives.
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, with the potential for various intermolecular interactions. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was characterized by X-ray single crystal diffraction, revealing short intermolecular connections . Such structural analyses are crucial for understanding the physical properties and reactivity of these molecules.
Chemical Reactions Analysis
Indole derivatives participate in a range of chemical reactions. The reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various (thio)ureas in the presence of an acid led to the formation of new compounds with high yields . Additionally, alkyl 3-dimethylamino-2-(indol-3-yl)propenoates were used to synthesize condensed indolylpyrimidones and indolylpyranones through reactions with different dinucleophiles . These reactions highlight the reactivity of indole derivatives and their potential for creating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The thermal stability of a related compound was reported to be good up to 215°C . The electronic spectra and molecular orbital energy level diagrams of these compounds can be explored using techniques like TD-DFT, providing insights into their electronic properties . The reactivity of indole derivatives can also be influenced by factors such as redox potential and steric hindrance, as seen in the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides .
Scientific Research Applications
Metal Complexes and Biological Activity
- Synthesis of New Metal Complexes : A study detailed the synthesis of new tridentate ligand complexes with various metals (Ni(II), Pt(IV), Pd(II), Zn(II), Cd(II), and Hg(II)) using a compound structurally related to 2,3-Dimethyl-1H-indol-5-ylamine. These complexes, characterized by spectroscopic methods and magnetic moment measurements, showed potential biological activity against both Gram-positive and Gram-negative bacteria (Al‐Hamdani & Al Zoubi, 2015).
Organic Synthesis and Biological Potential
- Synthesis of Indole Derivatives : Research into indole derivatives, a category encompassing 2,3-Dimethyl-1H-indol-5-ylamine, focused on synthesizing new compounds with significant biological activity. This included the development of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, indicating the versatility and biological relevance of such structures (Avdeenko et al., 2020).
Thermal Properties and Chemical Synthesis
- Thermal Properties of Vanadyl Complexes : Another study synthesized azo-Schiff base compounds from a related 1H-indol-3-yl compound, investigating their thermal properties and potential biological activities. This underscores the utility of indole derivatives in developing compounds with specific thermal and biological properties (Al‐Hamdani et al., 2016).
Progesterone Receptor Modulators
- Development of Progesterone Receptor Modulators : A distinct application in medicinal chemistry involved the use of a similar compound to 2,3-Dimethyl-1H-indol-5-ylamine for designing new progesterone receptor modulators. This work highlights the compound's relevance in developing treatments for conditions like endometriosis and certain breast cancers (Fensome et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2,3-dimethyl-1H-indol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFAZJJIHDDXKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293223 | |
Record name | 2,3-Dimethyl-1H-indol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1H-indol-5-ylamine | |
CAS RN |
16712-58-6 | |
Record name | 5-Amino-2,3-dimethylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016712586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2,3-dimethylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,3-Dimethyl-1H-indol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2,3-dimethylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-AMINO-2,3-DIMETHYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW4MWX9BD4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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